molecular formula C9H11ClN2O2 B1440868 6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride CAS No. 916211-06-8

6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride

Cat. No. B1440868
M. Wt: 214.65 g/mol
InChI Key: WRIQHIMRFLPXRI-UHFFFAOYSA-N
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Description

6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride is a chemical compound with the CAS Number: 916211-06-8 . It has a molecular weight of 214.65 and its IUPAC name is 6-(aminomethyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride . The compound is a white solid and is used in scientific research.


Molecular Structure Analysis

The InChI code for 6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride is 1S/C9H10N2O2.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Aminomethyl-4H-benzo[1,4]oxazin-3-one hydrochloride is a white solid . It has a molecular weight of 214.65 .

Scientific Research Applications

Biological Activity and Toxicity

6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride derivatives have been synthesized and studied for their biological activity. Notably, these compounds have been tested using the brine shrimp lethality test, indicating potential for bioactivity research (Rudyanto et al., 2014).

Corrosion Inhibition

Research has demonstrated the application of similar benzoxazine compounds in corrosion inhibition. These studies focus on how different concentrations and nitrogen contents in these compounds affect their efficiency as corrosion inhibitors (Kadhim et al., 2017).

Modular Synthetic Approaches

There are studies on the development of novel synthetic approaches for structurally similar 6-amino-7-hydroxysubstituted hexahydro-benzo[1,4]oxazin-3-ones, indicating a growing interest in the synthesis and potential applications of these compounds (Scheunemann et al., 2007).

Antimicrobial Activity

There has been significant research on the synthesis of novel pyrazoline derivatives bearing 1,4-benzoxazinone and their evaluation for antimicrobial activity. Such studies are crucial for developing new antimicrobial agents (Raviteja et al., 2017).

Synthesis Methods

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are structurally related to 6-Aminomethyl-4h-benzo[1,4]oxazin-3-one, have been explored. These methods aim to develop new techniques and applications for these compounds (詹淑婷, 2012).

Pharmaceutical Applications

A study on 6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin- 2-ones has shown their potential as nonsteroidal progesterone receptor antagonists, indicating a significant application in pharmaceuticals (Zhang et al., 2002).

Continuous Flow Synthesis

Research on the continuous flow synthesis of key 1,4-Benzoxazinone intermediates has been conducted, emphasizing the importance of developing efficient and safe industrial-scale production methods for these compounds (Cantillo et al., 2017).

properties

IUPAC Name

6-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIQHIMRFLPXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Gege, B Bao, H Bluhm, J Boer… - Journal of medicinal …, 2012 - ACS Publications
Osteoarthritis (OA) is a nonsystemic disease for which no oral or parenteral disease-modifying osteoarthritic drug (DMOAD) is currently available. Matrix metalloproteinase 13 (MMP-13) …
Number of citations: 72 pubs.acs.org
G Pochetti, R Montanari, C Gege… - Journal of medicinal …, 2009 - ACS Publications
The mode of binding and the activity of the first two non-zinc chelating, potent, and selective inhibitors of human neutrophil collagenase are reported. The crystal structures of the …
Number of citations: 87 pubs.acs.org

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